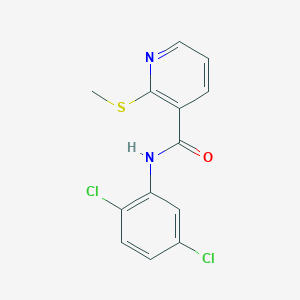
N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a dichlorophenyl group and a methylthio group attached to the nicotinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide typically involves the reaction of 2,5-dichloroaniline with 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Tin(II) chloride, iron powder; reactions are usually performed in acidic media.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(methylthio)nicotinamide
- N-(3,5-Dichlorophenyl)-2-(methylthio)nicotinamide
- N-(2,5-Dichlorophenyl)-2-(ethylthio)nicotinamide
Uniqueness
N-(2,5-Dichlorophenyl)-2-(methylthio)nicotinamide is unique due to the specific positioning of the dichlorophenyl and methylthio groups, which can influence its reactivity and interaction with biological targets
Propriétés
Formule moléculaire |
C13H10Cl2N2OS |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-9(3-2-6-16-13)12(18)17-11-7-8(14)4-5-10(11)15/h2-7H,1H3,(H,17,18) |
Clé InChI |
TWWXTCDMHUURLT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
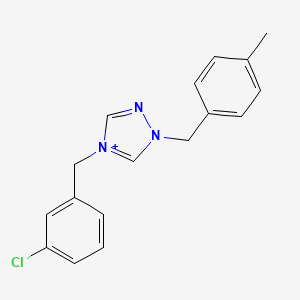
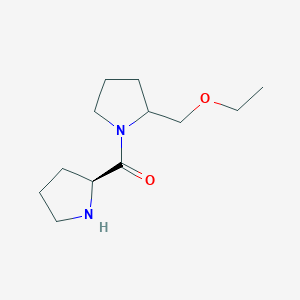
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
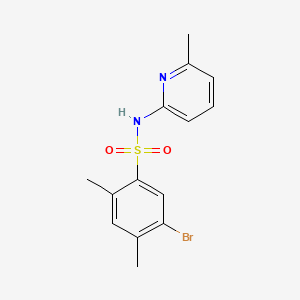

![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
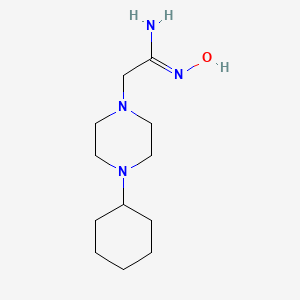
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)
